3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid
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Overview
Description
3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid is a complex organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require the use of a catalytic ruthenium complex and an alkali metal base to facilitate the formation of the pyrrole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid is unique due to its specific pyrrole ring structure and the presence of both methoxy and isopropyl groups
Properties
Molecular Formula |
C12H18N2O5 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H18N2O5/c1-12(2,3)19-11(17)13-7-6-14(4)8(10(15)16)9(7)18-5/h6H,1-5H3,(H,13,17)(H,15,16) |
InChI Key |
JPOMZFNBINJENV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C(=C1OC)C(=O)O)C |
Origin of Product |
United States |
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